molecular formula C17H16F2N4O B2897821 6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371222-98-9

6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2897821
M. Wt: 330.339
InChI Key: BLSGJBXBECWDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.34 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Performance in Steel : Pyranopyrazole derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies utilize gravimetric, electrochemical, and theoretical (Density Functional Theory, DFT) methods to evaluate the inhibition efficiency, which has shown promising results in protecting steel against corrosion in harsh environments (Yadav et al., 2016).

Antimicrobial and Antituberculosis Activities

Synthesis and Biological Evaluation : Novel derivatives of 6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown significant biological potency, highlighting their potential in addressing microbial resistance and tuberculosis (Vasava et al., 2019).

Anticancer Potential

Antimicrobial Agents Synthesis : Derivatives of the compound have been utilized as building blocks for creating new classes of antimicrobial agents. These synthesized compounds, through various acylation and ammonolysis steps, have shown potent antimicrobial activity, further underscoring the chemical's utility in developing new therapeutic agents (El-ziaty et al., 2016).

Material Science and Surface Chemistry

Utility in Heterocyclic Synthesis : The utility of enaminonitriles, including compounds similar to the one , in heterocyclic synthesis has been explored. These substances serve as precursors for the synthesis of various heterocyclic compounds, demonstrating their importance in organic chemistry and material science applications (Fadda et al., 2012).

Catalysis and Green Chemistry

Green Synthesis Approaches : The compound and its derivatives have been synthesized through green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis. These methods include using safe catalysts and solvent-free conditions, highlighting the compound's role in sustainable chemistry practices (Nikalje et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, any potential safety and hazards associated with this compound would need to be determined by the user or purchaser .

Future Directions

Given the lack of available data on this compound, future research could focus on determining its physical and chemical properties, synthesis methods, potential applications, and safety profile .

properties

IUPAC Name

6-amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-17(2,3)14-13-11(12-9(18)5-4-6-10(12)19)8(7-20)15(21)24-16(13)23-22-14/h4-6,11H,21H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGJBXBECWDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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